molecular formula C21H24ClNO2S B3387162 N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide CAS No. 792954-19-9

N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide

Cat. No.: B3387162
CAS No.: 792954-19-9
M. Wt: 389.9 g/mol
InChI Key: HVMJUUORRKHQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-tert-Butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide (CAS: 626248-56-4) is a substituted benzothiophene derivative characterized by a 4,5,6,7-tetrahydrobenzo[b]thiophene core. Key structural features include a 4-tert-butylbenzoyl group at position 3 and a 2-chloroacetamide substituent at position 2 of the thiophene ring. The compound’s molecular formula is C₂₂H₂₆ClNO₂S, with a molecular weight of 403.96 g/mol. Its SMILES notation is CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)C(C)(C)C)NC(=O)CCl, and the InChIKey is HVLZPJWVPMKJQE-UHFFFAOYSA-N .

Properties

IUPAC Name

N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2S/c1-21(2,3)14-10-8-13(9-11-14)19(25)18-15-6-4-5-7-16(15)26-20(18)23-17(24)12-22/h8-11H,4-7,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMJUUORRKHQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801120671
Record name 2-Chloro-N-[3-[4-(1,1-dimethylethyl)benzoyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792954-19-9
Record name 2-Chloro-N-[3-[4-(1,1-dimethylethyl)benzoyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792954-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[3-[4-(1,1-dimethylethyl)benzoyl]-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide involves several steps. One common method includes the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with a suitable benzothiophene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product .

Chemical Reactions Analysis

N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS Molecular Formula Substituents (Position) Key Properties References
Target Compound (626248-56-4) C₂₂H₂₆ClNO₂S 4-tert-butylbenzoyl (3), 2-chloroacetamide (2) Predicted CCS (Ų): [M+H]+: 197.2; [M+Na]+: 208.0; [M-H]-: 200.9
N-[3-(4-tert-Butylbenzoyl)-6-methyl-... (4868406) C₂₂H₂₆ClNO₂S 6-methyl addition to tetrahydro ring CCS values similar but slightly higher (e.g., [M+H]+: 197.2 vs. 200.6 for target)
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide C₂₃H₂₁NO₂S Benzoyl (3), benzamide (2) Crystal structure: Envelope conformation of cyclohexene ring; dihedral angles 7.1°–59.0° between rings
4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide (422526-52-1) C₁₃H₁₄ClN₂OS 3-cyano, 4-chlorobutanamide (2) Longer aliphatic chain (butanamide) may enhance lipophilicity
N-(4-Chloro-1,3-benzothiazol-2-yl)-6-methyl-... (438212-59-0) C₁₇H₁₅ClN₂OS₂ Benzothiazolyl (2), 6-methyl Heterocyclic benzothiazole group introduces π-π stacking potential

Impact of Substituents on Properties

Chloroacetamide vs. Benzamide : The electron-withdrawing chloroacetamide group (target compound) may increase reactivity compared to benzamide derivatives (), affecting binding interactions .

Methyl Substitution : The 6-methyl group in CID 4868406 () marginally increases predicted collision cross-sections (CCS), suggesting subtle conformational changes .

Heterocyclic Variations : Replacement of benzothiophene with benzothiazole () introduces additional nitrogen and sulfur atoms, altering electronic properties and π-π interactions .

Q & A

Q. Purification Strategies

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) is employed to isolate intermediates.
  • Recrystallization : Final purification uses solvents like ethanol or acetonitrile to achieve ≥95% purity .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity at each stage .

Q. Example Reaction Conditions Table

StepReagents/ConditionsSolventTemperatureMonitoring Method
14-tert-butylbenzoyl chloride, TEADMF0–5°CTLC (Rf = 0.3)
2Chloroacetyl chloride, DCMDCMRTHPLC (98% purity)

What analytical methods are employed to confirm the structural integrity and purity of the compound?

Q. Basic Characterization Techniques

  • X-ray Crystallography : Single-crystal analysis resolves the 3D structure, with refinement using SHELXL (R factor < 0.05) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., tert-butyl singlet at δ 1.3 ppm, benzothiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 456.12) .

Q. Advanced Purity Assessment

  • HPLC-DAD : Quantifies impurities (<0.5%) using a C18 column and acetonitrile/water gradient .
  • Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.3% of theoretical values .

How do researchers address discrepancies in reported biological activities across studies?

Advanced Data Contradiction Analysis
Discrepancies in bioactivity (e.g., IC50_{50} variability in kinase inhibition assays) are investigated through:

Assay Standardization : Comparing protocols (e.g., ATP concentration, incubation time) to identify variables affecting results .

Cellular Context : Evaluating cell-line specificity (e.g., HEK293 vs. HeLa) and membrane permeability influenced by the 4-tert-butyl group’s lipophilicity .

Metabolic Stability : Assessing compound degradation in liver microsomes to explain reduced activity in vivo vs. in vitro .

Q. Example Bioactivity Comparison Table

StudyAssay TypeIC50_{50} (nM)Cell LineKey Variable
AKinase12 ± 2HEK29310 µM ATP
BKinase45 ± 5HeLa1 mM ATP

What strategies are used to elucidate the structure-activity relationship (SAR) of this compound?

Q. Advanced SAR Methodologies

Analog Synthesis : Modifying substituents (e.g., replacing tert-butyl with trifluoromethyl) to assess steric/electronic effects .

Molecular Docking : Simulating binding poses with target proteins (e.g., MAP kinase) using AutoDock Vina to prioritize synthetic targets .

Pharmacophore Modeling : Identifying critical interactions (e.g., hydrogen bonding with chloroacetamide) via Schrödinger Suite .

Q. SAR Trends Table

Substituent ModificationBioactivity (IC50_{50})Key Interaction
4-tert-butylbenzoyl12 nMHydrophobic pocket
4-trifluoromethylbenzoyl85 nMReduced affinity

What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

Q. Advanced Crystallography Challenges

  • Disorder Handling : The tert-butyl group’s rotational freedom causes electron density ambiguity. Mitigation: Apply SHELXL’s PART and SIMU constraints .
  • Twinned Data : Use SHELXL’s TWIN command to refine data from non-merohedral twins .
  • High-Resolution Limitations : For low-resolution data (<1.0 Å), employ charge-flipping algorithms in SHELXE .

Q. Refinement Parameters Example

ParameterValueTool/Software
R factor0.031SHELXL
Data/Parameter Ratio20.6SHELXPRO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-tert-butylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.